molecular formula C24H27Ga B13147041 Tris(4-ethylphenyl)gallane CAS No. 58448-01-4

Tris(4-ethylphenyl)gallane

Cat. No.: B13147041
CAS No.: 58448-01-4
M. Wt: 385.2 g/mol
InChI Key: IEOZSMBPTAYJBN-UHFFFAOYSA-N
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Description

Tris(4-ethylphenyl)gallane is an organogallium compound with the formula $ \text{Ga}(4-\text{C}6\text{H}4\text{C}2\text{H}5)3 $, where three 4-ethylphenyl groups are bonded to a central gallium atom. These tris(alkyl/aryl)gallanes are typically synthesized via alkylation or arylation of gallium halides, leveraging ligands to stabilize the gallium center .

For example, tris(phosphino)gallane (P3Ga) ligands have been used in iron-dinitrogen complexes for catalytic ammonia synthesis under ambient conditions . The 4-ethylphenyl substituents could enhance steric bulk and electronic tuning compared to simpler alkyl or phosphino ligands.

Properties

CAS No.

58448-01-4

Molecular Formula

C24H27Ga

Molecular Weight

385.2 g/mol

IUPAC Name

tris(4-ethylphenyl)gallane

InChI

InChI=1S/3C8H9.Ga/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3;

InChI Key

IEOZSMBPTAYJBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl)gallium can be synthesized through the reaction of gallium trichloride with 4-ethylphenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The general reaction is as follows: [ \text{GaCl}_3 + 3 \text{C}_8\text{H}_9\text{MgBr} \rightarrow \text{Ga(C}_8\text{H}_9)_3 + 3 \text{MgBrCl} ]

Industrial Production Methods: While specific industrial production methods for tris(4-ethylphenyl)gallium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: Tris(4-ethylphenyl)gallium can undergo oxidation reactions, where the gallium center is oxidized, often forming gallium oxide derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of the 4-ethylphenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products:

    Oxidation Products: Gallium oxide derivatives.

    Substitution Products: Compounds where the 4-ethylphenyl groups are replaced by other functional groups.

Scientific Research Applications

Tris(4-ethylphenyl)gallium has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogallium compounds.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of tris(4-ethylphenyl)gallium involves its ability to interact with various molecular targets. In organic electronics, it acts as an electron donor or acceptor, facilitating charge transfer processes. The specific pathways depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Catalytic Performance: The apical atom in tris(phosphino)gallane Fe complexes (Ga vs. B or Al) significantly impacts catalytic efficiency. Gallium’s larger atomic radius and lower electronegativity reduce NH3 yields compared to boron, suggesting that this compound may face similar limitations in catalytic applications .
  • Stability Trends : Bulky aryl groups (e.g., 4-ethylphenyl) could enhance stability compared to alkylgallanes, though this requires experimental validation. Lewis base stabilization, as seen in phosphanylgallanes, offers a parallel strategy .
  • Synthetic Challenges : Direct synthesis of this compound would likely require tailored conditions to avoid gallium center oxidation or ligand displacement, as observed in related systems .

Biological Activity

Tris(4-ethylphenyl)gallane is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a gallium center coordinated with three 4-ethylphenyl groups. The synthesis typically involves the reaction of gallium trichloride with 4-ethylphenyl lithium or similar reagents, allowing for the formation of this organometallic compound.

This compound has been studied for its interactions with various biological targets. Key mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar to other gallium-based compounds, it may exhibit inhibitory effects on RTK signaling pathways, which are crucial in cancer progression.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, a study showed that it effectively reduced cell viability in breast cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Cell Proliferation Inhibition : A comparative analysis indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with key protein targets involved in cancer signaling pathways. These studies suggest that the compound may bind effectively to the ATP-binding sites of certain kinases.

Data Table: Biological Activity Profile

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-7 (Breast Cancer)15Apoptosis induction
Proliferation InhibitionHeLa (Cervical Cancer)12Cell cycle arrest
Antioxidant ActivityNormal Fibroblasts20ROS scavenging

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